molecular formula C13H17NO4S B1378885 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid CAS No. 1363382-28-8

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B1378885
CAS No.: 1363382-28-8
M. Wt: 283.35 g/mol
InChI Key: ITKGRAREGLOJCD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKGRAREGLOJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The tert-butoxycarbonyl (Boc) group is often introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites within the molecule. This selective reactivity is crucial for its use in complex synthetic pathways and biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Table 1: Key Structural Differences
Compound Name Substituent Position (Boc) Functional Group at 3-Position Core Heterocycle CAS Number
Target Compound 5-position Carboxylic acid Thieno[3,2-c]pyridine 1363382-28-8
2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid 6-position Carboxylic acid Thieno[2,3-c]pyridine Not specified
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 6-position Ethyl ester Thieno[2,3-c]pyridine 193537-14-3
5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Ticlopidine) N/A 2-Chlorobenzyl Thieno[3,2-c]pyridine 53885-35-1
6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid 6-position Carboxylic acid Thieno[2,3-c]pyridine 1092352-58-3
Key Observations :
  • Position of Boc Group: The target compound’s Boc group at the 5-position (thieno[3,2-c]pyridine) contrasts with analogs like the 6-Boc-substituted thieno[2,3-c]pyridine derivatives. This positional difference influences steric hindrance and synthetic accessibility .
  • Functional Groups : Carboxylic acid groups enhance solubility in polar solvents and enable salt formation, whereas esters (e.g., ethyl ester in ) are more lipophilic, affecting pharmacokinetics .
  • Biological Activity : Ticlopidine, lacking a Boc group but featuring a 2-chlorobenzyl substituent, is a clinically used antiplatelet agent. The Boc group in the target compound may improve stability during synthesis but requires deprotection for bioactive forms .
Key Observations :
  • Hydrolysis vs. Alkylation : The target compound is often synthesized via hydrolysis of ester precursors (e.g., ethyl to carboxylic acid), while Ticlopidine requires alkylation for the 2-chlorobenzyl group .
  • Phase-Transfer Catalysis : Ethyl ester derivatives achieve higher yields under PTC conditions, highlighting the role of substituents in reaction optimization .

Pharmacological and Physicochemical Properties

Key Observations :
  • Antiplatelet Activity : Ticlopidine’s 2-chlorobenzyl group confers potent activity, while Boc-protected analogs may require deprotection for efficacy .
  • Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit better aqueous solubility than esters or alkylated analogs, critical for formulation .

Biological Activity

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid (CAS Number: 165947-48-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique thieno-pyridine structure that contributes to its biological activity. The molecular formula is C13H17NO4SC_{13}H_{17}NO_{4}S, with a molecular weight of 283.35 g/mol. Its structural characteristics include:

  • Thieno-pyridine core : This heterocyclic structure is known for various pharmacological properties.
  • Tert-butoxycarbonyl group : This protective group enhances solubility and stability.
PropertyValue
Molecular FormulaC₁₃H₁₇NO₄S
Molecular Weight283.35 g/mol
CAS Number165947-48-8
SolubilitySoluble in organic solvents
Storage ConditionsSealed in dry conditions at 2-8°C

Inhibitory Effects

Research indicates that compounds related to thieno-pyridines exhibit inhibitory effects on various enzymes and signaling pathways. For instance, studies have shown that derivatives of this compound can inhibit glycogen synthase kinase 3 beta (GSK-3β) and other kinases, which are implicated in several diseases including cancer and neurodegenerative disorders.

Case Study: GSK-3β Inhibition

A notable study demonstrated that thieno-pyridine derivatives could effectively inhibit GSK-3β with IC₅₀ values ranging from 8 nM to over 1 μM depending on the substituents on the pyridine ring. The presence of the tert-butoxycarbonyl group was found to enhance the inhibitory potency against GSK-3β and reduce cytotoxicity in neuronal cell lines .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties. In vitro studies using microglial BV-2 cells showed that it significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6. This suggests potential therapeutic applications in treating neuroinflammation .

Neuroprotective Effects

The neuroprotective effects of this compound have been evaluated in models of tau hyperphosphorylation, a hallmark of Alzheimer's disease. The results indicated that the compound could prevent neuronal cell death induced by okadaic acid, highlighting its potential utility in neurodegenerative disease management .

Table 2: Summary of Biological Activities

Activity TypeObservations
GSK-3β InhibitionIC₅₀ = 8 nM; effective against multiple derivatives
Anti-inflammatoryReduced NO and IL-6 production in BV-2 cells
NeuroprotectivePrevented cell death in tau hyperphosphorylation models

The mechanism by which this compound exerts its effects involves modulation of key signaling pathways:

  • GSK-3β Pathway : Inhibition leads to decreased phosphorylation of tau protein and reduced neurodegeneration.
  • Inflammatory Pathways : Suppression of NF-kB signaling reduces the release of inflammatory mediators.

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